2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone
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Description
2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C17H15BrOS and its molecular weight is 347.27. The purity is usually 95%.
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Biological Activity
2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.
- Molecular Formula : C17H15BrOS
- Molecular Weight : 347.27 g/mol
- Boiling Point : 472.8 ± 28.0 °C (predicted)
- Density : 1.46 ± 0.1 g/cm³ (predicted) .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and PC3. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
A study evaluating the anticancer activity of various compounds derived from plant sources highlighted that certain derivatives exhibited significant inhibition percentages against HeLa cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | % Inhibition (HeLa) | IC50 (µM) |
---|---|---|
Compound 1 | 28% | ND |
Compound 2 | 24% | ND |
Doxorubicin | 71% | 0.8 ± 0.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. For example, certain derivatives have demonstrated significant reduction in paw edema in animal models, indicating their efficacy in mitigating inflammatory responses. One study reported a reduction in edema by up to 83.98% when treated with a structurally similar compound compared to standard anti-inflammatory drugs like ibuprofen .
Antioxidant Activity
Compounds related to this compound have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity, with some compounds showing high percentages of inhibition at varying concentrations.
Concentration (µg/mL) | % Inhibition |
---|---|
100 | 94.516 ± 0.011 |
200 | 94.766 ± 0.014 |
400 | 95.646 ± 0.003 |
These results suggest that the compound may possess significant free radical scavenging activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, including cyclooxygenase enzymes (COX-1 and COX-2). The docking results indicated a preferential binding to COX-1 over COX-2, suggesting potential applications in anti-inflammatory therapies .
Case Studies and Research Findings
Several studies have isolated and characterized compounds from various plant sources that share structural similarities with this compound. These studies typically involve:
- Isolation through chromatographic techniques.
- Characterization using NMR and mass spectrometry.
- Biological evaluation through in vitro assays against cancer cell lines and inflammatory models.
In one notable case, isolated compounds were tested for their anticancer effects against HeLa and other cell lines, revealing moderate to strong activity depending on the structural modifications .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMBAYJIOSZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.